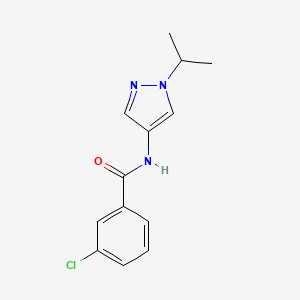
2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one, also known as PTK7 inhibitor, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in inhibiting the protein tyrosine kinase 7 (PTK7), which is involved in various cellular processes, including cell proliferation and differentiation.
Mechanism of Action
2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one works by inhibiting the activity of 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one. This protein is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one, this compound could potentially affect these processes and lead to changes in cell behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one are not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to affect cellular differentiation and development in certain cell types.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one in lab experiments is its potential to inhibit 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one and affect cellular processes. However, there are also limitations to using this compound. One limitation is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research involving 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one. One direction is to study the compound's effects on other cellular processes and signaling pathways. Another direction is to develop more efficient synthesis methods for the compound, which could make it more accessible for researchers. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in cancer therapy.
Synthesis Methods
The synthesis of 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one involves the reaction of 3-pyridinecarboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid to form the final compound. The yield of this synthesis method is reported to be around 60%.
Scientific Research Applications
2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in cancer research. 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one has been found to be overexpressed in various types of cancer, and inhibiting this protein could potentially lead to the development of new cancer therapies. Other potential applications of this compound include the study of cellular differentiation and development, as well as the regulation of cell signaling pathways.
properties
IUPAC Name |
(5E)-2-amino-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c10-9-12-8(13)7(14-9)4-6-2-1-3-11-5-6/h1-5H,(H2,10,12,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIELYSRRLLDCMT-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5E)-2-amino-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6062017.png)
![N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B6062025.png)
![4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6062033.png)
![(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6062040.png)
![N-[(1-ethyl-3-piperidinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062048.png)
![1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B6062055.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6062062.png)


![6-chloro-3-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6062085.png)
![6-(2-methoxyphenyl)-N-(2-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6062104.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B6062109.png)
![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6062110.png)
![4-{[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B6062116.png)